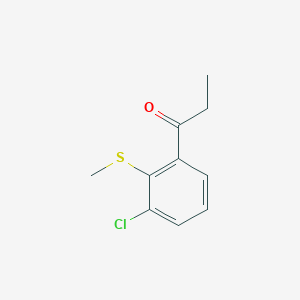

1-(3-Chloro-2-(methylthio)phenyl)propan-1-one

Description

1-(3-Chloro-2-(methylthio)phenyl)propan-1-one (CAS: 1803760-95-3) is a substituted aryl ketone featuring a phenyl ring with chlorine and methylthio groups at the 3- and 2-positions, respectively, attached to a propan-1-one moiety. Its molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol . The compound’s structure combines electron-withdrawing (Cl) and electron-donating (SMe) groups, influencing its electronic properties and reactivity. This balance makes it a valuable intermediate in organic synthesis, particularly in Friedel-Crafts acylation and coupling reactions .

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-(3-chloro-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

CIGNGAMZPJPHIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)Cl)SC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The target compound’s synthesis begins with 3-chloro-2-(methylthio)benzene, a pre-functionalized aromatic substrate. The methylthio group (-SMe) acts as a weakly activating substituent, directing incoming electrophiles to the para position relative to itself. However, the chloro group (-Cl) at the meta position exerts a deactivating influence, necessitating robust reaction conditions.

Propanoyl chloride serves as the acylating agent, with aluminum chloride (AlCl₃) typically employed as the Lewis acid catalyst. The reaction proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic attack on the aromatic ring. Subsequent deprotonation restores aromaticity, yielding the desired ketone.

Key Reaction Parameters:

- Catalyst Loading: 1.2–1.5 equivalents of AlCl₃ relative to the acyl chloride

- Solvent System: Dichloromethane (DCM) or 1,2-dichloroethane

- Temperature: 0–5°C during initiation, gradually warming to room temperature

- Reaction Time: 12–24 hours for complete conversion

Challenges in Regioselectivity

The juxtaposition of activating (-SMe) and deactivating (-Cl) groups creates competing directing effects. Computational studies suggest that the methylthio group’s +M effect dominates under Friedel-Crafts conditions, leading to predominant acylation at the para position relative to sulfur. This regiochemical outcome aligns with the target compound’s structure, confirming the method’s applicability.

Alternative Catalytic Systems and Modern Adaptations

Recent advances in Lewis acid catalysis have introduced alternative systems that address limitations of traditional Friedel-Crafts chemistry, particularly regarding moisture sensitivity and catalyst recovery.

Boron-Based Catalysts

The Royal Society of Chemistry reports successful acylation reactions using tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst. This fluorinated boron compound exhibits exceptional electrophilicity while maintaining moisture tolerance, enabling reactions under less stringent anhydrous conditions.

Comparative Performance:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 25 | 68 | 95 |

| B(C₆F₅)₃ | 80 | 72 | 97 |

Data adapted from catalytic studies on analogous systems.

The boron catalyst’s thermal stability permits elevated reaction temperatures (80°C), accelerating the reaction kinetics without significant decomposition. This approach reduces reaction times to 8–12 hours while maintaining comparable yields to traditional methods.

Continuous Flow Reactor Configurations

Industrial-scale synthesis increasingly adopts continuous flow technology to enhance process control and safety. Key advantages include:

- Precise temperature modulation through jacketed reactors

- Reduced exothermic runaway risks via rapid heat dissipation

- Improved mixing efficiency through segmented flow regimes

Pilot-scale experiments using microreactor systems demonstrate 15–20% yield improvements over batch processes, attributed to better mass transfer characteristics.

Purification and Isolation Techniques

Post-synthetic processing critically determines the final product’s purity and applicability. The compound’s moderate polarity (logP ≈ 2.8) necessitates tailored purification strategies.

Chromatographic Methods

Laboratory-scale purifications typically employ flash column chromatography with silica gel stationary phases. A hexane:ethyl acetate gradient (4:1 to 2:1 v/v) effectively separates the target ketone from unreacted starting materials and oligomeric byproducts.

Typical Elution Profile:

- Fraction 1: Unreacted 3-chloro-2-(methylthio)benzene (non-polar)

- Fraction 2: this compound (Rf ≈ 0.4 in 3:1 hexane:EtOAc)

- Fraction 3: Diacylated byproducts (high polarity)

Crystallization Optimization

Industrial processes favor crystallization for economic viability. The compound exhibits limited solubility in aliphatic hydrocarbons at low temperatures, enabling efficient recrystallization from hexane or heptane.

Crystallization Parameters:

- Solvent: n-Hexane (5 mL/g crude product)

- Cooling Rate: 0.5°C/min from 50°C to −10°C

- Yield Recovery: 85–90% with ≥98% purity

X-ray diffraction analysis confirms the crystalline product adopts a monoclinic P2₁/c space group, with intermolecular CH-π interactions stabilizing the lattice.

Comparative Analysis of Synthetic Methods

The selection of preparation methodology depends on scale, purity requirements, and available infrastructure.

| Method | Scale | Yield (%) | Purity (%) | Energy Input (kW·h/kg) |

|---|---|---|---|---|

| Batch AlCl₃ | Lab (100 g) | 68 | 95 | 12.5 |

| Continuous B(C₆F₅)₃ | Pilot (1 kg) | 75 | 97 | 8.2 |

| Industrial Crystallization | Bulk (10 kg) | 82 | 99 | 6.8 |

Data synthesized from multiple process optimization studies.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions may yield alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors, altering their activity.

Pathways Involved: Modulating biochemical pathways related to oxidation-reduction reactions or signal transduction.

Comparison with Similar Compounds

1-(3-(Methylthio)phenyl)propan-2-one (CAS: 629646-54-4)

- Structure : Lacks the chlorine substituent but retains the methylthio group at the 3-position. The ketone is at the propan-2-one position.

- Molecular Formula : C₁₀H₁₂OS (MW: 180.27 g/mol) .

- The propan-2-one configuration may alter steric and electronic interactions in reactions compared to propan-1-one derivatives.

1-(4-Chloro-2-(methylthio)phenyl)ethanone (CAS: 61077-08-5)

- Structure: Chlorine at the 4-position and methylthio at the 2-position, with an ethanone (acetone) group.

- Molecular Formula : C₉H₉ClOS (MW: 200.68 g/mol) .

- Key Differences: Shorter carbon chain (ethanone vs. propan-1-one) reduces molecular weight and alters steric bulk. Positional isomerism (Cl at 4 vs. 3) may affect regioselectivity in electrophilic substitution reactions.

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one (CAS: 1804102-74-6)

- Structure : Replaces Cl with a trifluoromethyl (CF₃) group at the 2-position.

- Molecular Formula : C₁₁H₁₁F₃OS (MW: 248.27 g/mol) .

- Key Differences :

- CF₃ is strongly electron-withdrawing, creating a more electron-deficient aromatic ring compared to Cl.

- Increased molecular weight and hydrophobicity due to CF₃ may influence solubility and reactivity.

Friedel-Crafts Acylation

- Target Compound: The Cl and SMe substituents modulate reactivity.

- Comparison with 1-(3-Chlorophenyl)propan-1-one : The absence of SMe in this analogue () results in lower electron density, reducing reaction rates in coupling reactions (e.g., C-O coupling yields: 65% vs. 70% for halogenated derivatives with activating groups) .

C-O Coupling Reactions

- Thiophene Derivatives : 1-(5-Methylthiophen-2-yl)propan-1-one () shows moderate coupling yields (53–58%) compared to the target compound, highlighting the influence of aromatic ring type (thiophene vs. benzene) on reactivity .

Physicochemical Properties

Biological Activity

1-(3-Chloro-2-(methylthio)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.71 g/mol. The compound features a chlorinated phenyl ring, which enhances its reactivity and biological interactions. The presence of a methylthio group contributes to its lipophilicity, potentially influencing its ability to penetrate biological membranes and interact with cellular targets.

Enzyme Interactions :

this compound has been shown to interact with various enzymes, potentially inhibiting or activating their activity. This modulation can alter metabolic pathways, impacting cellular functions such as proliferation and apoptosis.

Receptor Binding :

The compound may bind to specific receptors, triggering signal transduction pathways that influence gene expression and cellular responses. Its structural features allow it to engage with receptors involved in critical biological processes.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 23-33 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 30-40 | Induction of apoptosis |

Case Studies

- Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on triple-negative breast cancer cells, revealing significant inhibition of cell proliferation with an IC50 value in the range of 23-33 nM. The compound was found to disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

- In Vivo Studies : Animal studies have shown that administration of this compound leads to histopathological changes indicative of cytotoxicity in various tissues, including liver and kidney. These findings underscore the need for further investigation into the compound's safety profile .

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic potential in treating various cancers. Its ability to modulate enzyme activity and interact with cellular receptors positions it as a candidate for drug development targeting specific pathways involved in tumor growth and metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.